6-Fluoro-3-(piperidin-3-yl)-1H-indole is a synthetic compound belonging to the class of benzisoxazole derivatives. These derivatives are recognized for their potential biological activity, particularly in the realm of antipsychotic properties. While several studies delve into the synthesis, characterization, and potential therapeutic applications of this compound and its derivatives, its direct source in nature remains unmentioned in the provided research. The compound serves as a crucial building block for synthesizing various derivatives explored for their potential as antipsychotic agents with fewer extrapyramidal side effects [, , , , , ].
The synthesis of 6-Fluoro-3-(piperidin-3-yl)-1H-indole typically involves several key steps:
The synthesis often employs N-alkylation techniques to introduce substituents on the piperidine nitrogen, enhancing the compound's pharmacological properties .
The molecular structure of 6-Fluoro-3-(piperidin-3-yl)-1H-indole can be analyzed through various spectroscopic techniques:
6-Fluoro-3-(piperidin-3-yl)-1H-indole is involved in various chemical reactions:
Common conditions for these reactions include:
These reactions are crucial for modifying the compound's structure to enhance its biological activity.
The mechanism of action of 6-Fluoro-3-(piperidin-3-yl)-1H-indole primarily involves its interaction with specific molecular targets in biological systems:
This mechanism underscores its potential utility in therapeutic contexts, particularly in targeting neurological disorders.
The presence of fluorine enhances certain chemical properties such as lipophilicity, which can affect drug-like characteristics including absorption and distribution .
6-Fluoro-3-(piperidin-3-yl)-1H-indole has several notable applications:
6-Fluoro-3-(piperidin-3-yl)-1H-indole demonstrates significant potential as a dual modulator of tryptophan-catabolizing enzymes TDO and IDO. Structural analysis reveals that the 6-fluoro substitution enhances electron-withdrawing properties, increasing the compound’s affinity for the heme-containing active sites of these dioxygenases. The piperidin-3-yl moiety at the 3-position facilitates hydrogen bonding with key residues (e.g., His55 in IDO1 and Ser167 in TDO), disrupting substrate access. In biochemical assays, this compound achieves IC₅₀ values of 0.48 μM (IDO1) and 1.23 μM (TDO), outperforming benchmark inhibitors like epacadostat (IC₅₀ = 0.71 μM for IDO1) [4] [9]. The fluorine atom further stabilizes binding through hydrophobic interactions with Phe226 and Phe227 in IDO1’s pocket. Kinetic studies confirm non-competitive inhibition, indicating allosteric modulation independent of tryptophan concentration [4].
Table 1: Inhibitory Activity of 6-Fluoro-3-(piperidin-3-yl)-1H-indole Against TDO and IDO
Enzyme | IC₅₀ (μM) | Inhibition Type | Key Binding Residues |
---|---|---|---|
IDO1 | 0.48 ± 0.06 | Non-competitive | His55, Phe226, Phe227 |
TDO | 1.23 ± 0.11 | Non-competitive | Ser167, Arg231 |
In tumor microenvironments, 6-fluoro-3-(piperidin-3-yl)-1H-indole suppresses immunosuppressive kynurenine pathway activation by targeting upstream regulators IDO/TDO. In vitro studies using glioblastoma (U87-MG) and breast cancer (MCF-7) cell lines show a 70–85% reduction in kynurenine secretion at 5 μM concentration, reversing T-cell anergy in co-culture models. The compound’s 1,2,5,6-tetrahydropyridine derivative (structurally analogous to tetrahydropyridine-based MAO inhibitors) enhances metabolic stability, prolonging pathway suppression for >48 hours post-administration [7] [9]. Computational simulations indicate disruption of the JAK-STAT-IDO feedback loop, downregulating interferon-γ-induced IDO expression by 65% [4]. This dual enzyme/pathway regulation positions the compound as a candidate for combinatorial immunotherapy.
Selectivity profiling reveals potent MAO-B inhibition (IC₅₀ = 0.342 μM) over MAO-A (IC₅₀ = 0.726 μM), attributed to the stereospecific binding of the piperidin-3-yl group. Docking studies (PDB: 2V5Z for MAO-B; 2Z5X for MAO-A) show the fluoroindole moiety occupying the substrate cavity via π-π stacking with Tyr398 (MAO-B) or Tyr444 (MAO-A). The protonated piperidine nitrogen forms a salt bridge with Ile199 (MAO-B), a residue critical for selective inhibition. Comparative analysis with cis-1-propargyl-4-styrylpiperidine—a known MAO-B inhibitor—confirms superior binding energy (-8.8 kcal/mol vs. -7.2 kcal/mol) due to fluorine-induced electrostatic enhancement [3] [7]. Time-dependent inactivation studies indicate mixed reversible binding, distinct from irreversible inhibitors like selegiline [3].
Table 2: Selectivity Profiling of 6-Fluoro-3-(piperidin-3-yl)-1H-indole Against MAO Isoforms
Parameter | MAO-A | MAO-B |
---|---|---|
IC₅₀ (μM) | 0.726 ± 0.027 | 0.342 ± 0.022 |
Binding Energy (kcal/mol) | -9.6 | -8.8 |
Key Binding Residues | Tyr444, Gln215 | Tyr398, Ile199 |
The compound exerts neuroprotection by concurrently modulating monoamine metabolism and oxidative stress. In Parkinsonian in vitro models (MPTP-treated SH-SY5Y neurons), it reduces dopamine catabolism by 40% via MAO-B inhibition, while upregulating glutathione synthesis by 55% through Nrf2 pathway activation. Molecular dynamics simulations confirm synergistic engagement of Keap1-Nrf2 protein-protein interfaces, with the indole core displacing Keap1’s BTB domain (binding affinity: ΔG = -10.2 kcal/mol). This dual action mitigates mitochondrial ROS generation by >60% at 1 μM, preventing cytochrome c release [3] [6]. In silico blood-brain barrier permeability predictions (QikProp) show high CNS penetration (log BB = 0.52), supported by the fluorine atom’s lipophilicity enhancement (clogP = 2.38) [1] [10].
Table 3: Neuroprotective Mechanisms of 6-Fluoro-3-(piperidin-3-yl)-1H-indole
Target/Pathway | Effect | Functional Outcome |
---|---|---|
MAO-B | Competitive inhibition (Ki = 0.28 μM) | Reduced dopamine catabolism |
Keap1-Nrf2 complex | Disruption (ΔG = -10.2 kcal/mol) | Antioxidant gene upregulation |
Mitochondrial ROS | 60% reduction at 1 μM | Prevention of cytochrome c release |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1